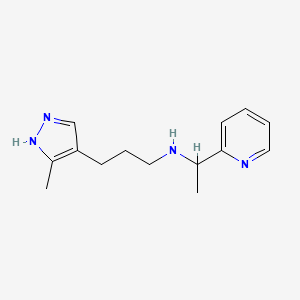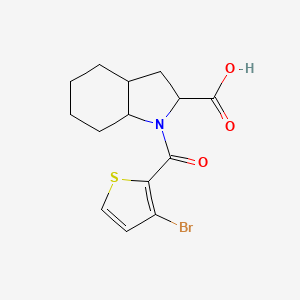
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide, commonly known as PB-22, is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. PB-22 is a member of the benzofuran family of synthetic cannabinoids and is known to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system. In
Mecanismo De Acción
PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When PB-22 binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters and the modulation of various physiological processes. The exact mechanism of action of PB-22 is still not fully understood, but it is believed to involve the activation of G protein-coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
PB-22 has been shown to have a variety of biochemical and physiological effects, including the modulation of pain, inflammation, and anxiety. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory conditions such as arthritis. Additionally, PB-22 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PB-22 has a number of advantages for use in lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. Additionally, PB-22 is relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of PB-22 in lab experiments. It is a synthetic cannabinoid and may not fully mimic the effects of endogenous cannabinoids. Additionally, there is limited information available on the long-term effects of PB-22 on the endocannabinoid system.
Direcciones Futuras
There are a number of potential future directions for research on PB-22. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to fully understand the mechanism of action of PB-22 and its effects on the endocannabinoid system. Finally, there is a need for long-term studies to assess the safety and potential therapeutic applications of PB-22.
Conclusion:
PB-22 is a synthetic cannabinoid that has been extensively studied for its potential use in scientific research. It has a high affinity for the CB1 and CB2 receptors in the endocannabinoid system and has been shown to have a variety of biochemical and physiological effects. PB-22 has a number of advantages for use in lab experiments, including its potency and ease of synthesis. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
PB-22 is synthesized through a multi-step process that involves the reaction of 1-benzofuran-2-carboxylic acid with piperidine and ethyl bromide. The resulting product is then purified through recrystallization to obtain the final product. This synthesis method has been optimized to produce high yields of PB-22 with high purity.
Aplicaciones Científicas De Investigación
PB-22 has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has been used in a variety of studies, including those investigating the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.
Propiedades
IUPAC Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(13-6-4-8-17-10-13)18-16(19)15-9-12-5-2-3-7-14(12)20-15/h2-3,5,7,9,11,13,17H,4,6,8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDAVENKZHBBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCNC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-piperidin-3-ylethyl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)


![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)